4-benzyl-1-(4-bromobenzoyl)piperidine
Beschreibung
4-Benzyl-1-(4-bromobenzoyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 4-bromobenzoyl moiety at the 1-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity. The bromine atom in the 4-bromobenzoyl group enhances lipophilicity and may contribute to halogen bonding in target interactions, making it a candidate for receptor-binding studies .
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZAJQMGDDQZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-(4-bromobenzoyl)piperidine typically involves the reaction of 4-bromobenzoyl chloride with 4-benzylpiperidine. The
Biologische Aktivität
4-benzyl-1-(4-bromobenzoyl)piperidine is a compound that belongs to the piperidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-benzyl-1-(4-bromobenzoyl)piperidine consists of a piperidine ring substituted with a benzyl group and a 4-bromobenzoyl moiety. This unique arrangement contributes to its potential biological activity by allowing interactions with various biological targets.
The mechanism of action for 4-benzyl-1-(4-bromobenzoyl)piperidine involves its interaction with specific enzymes and receptors. The bromobenzoyl group can modulate the activity of several targets, potentially influencing pathways related to cancer and other diseases. The piperidine ring is known for participating in hydrogen bonding and hydrophobic interactions, which enhance binding affinity and specificity to biological targets .
Biological Activities
Research indicates that derivatives of piperidine compounds, including 4-benzyl-1-(4-bromobenzoyl)piperidine, exhibit various biological activities:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth. For instance, studies on benzoylpiperidine derivatives revealed significant antiproliferative effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
- Antimicrobial Properties : Piperidine derivatives have also been evaluated for their antibacterial properties. Some studies reported effective inhibition against various bacterial strains, highlighting the potential of these compounds as antimicrobial agents .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For example, related piperidine compounds have been shown to selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .
Case Studies
Several studies have provided insights into the biological activity of piperidine derivatives:
- Anticancer Research : A study investigated the effects of benzoylpiperidine derivatives on cancer cell lines. The results indicated that modifications in the benzoyl group significantly impacted the anticancer activity, with some compounds exhibiting IC50 values below 10 µM against breast cancer cells .
- Antimicrobial Screening : Another study evaluated the antibacterial activity of various piperidinone derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 6.3 µM against Mycobacterium tuberculosis, suggesting strong potential as antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that specific substitutions on the piperidine ring can enhance biological activity. For instance, introducing bulky groups at strategic positions improved binding affinity and selectivity towards targeted enzymes .
Data Summary
The following table summarizes key findings related to the biological activities of 4-benzyl-1-(4-bromobenzoyl)piperidine and its analogs:
Analyse Chemischer Reaktionen
Suzuki–Miyaura Cross-Coupling
The bromine atom in the 4-bromobenzoyl moiety facilitates palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with aryl boronic acids replaces the bromine with aryl groups, enabling structural diversification. A study demonstrated the synthesis of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives using such reactions, achieving moderate-to-high yields (30–78%) under Pd catalysis with tetrakis(triphenylphosphine)palladium(0) in dioxane/water .
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | 1,4-Dioxane/H₂O (3:1) |
| Temperature | 80–90°C |
| Boronic Acid Substrates | Electron-neutral or electron-donating groups yield higher conversions |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the bromobenzoyl group allows nucleophilic substitution under basic conditions. For instance, reaction with amines or alkoxides replaces bromine with nucleophiles. A patent highlighted similar reactivity in [1-benzylpiperidin-4-yl] 4-bromobenzoate, where bromine displacement with amines produced analogs with modified pharmacological profiles .
Example Reaction
Ester Hydrolysis
The benzoyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example, treatment with aqueous NaOH cleaves the benzoyl moiety, forming 4-benzylpiperidine-1-carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing new functional groups .
Conditions
-
Acidic Hydrolysis : HCl (6 M), reflux, 12 hours.
-
Basic Hydrolysis : NaOH (2 M), 80°C, 6 hours.
Reductive Alkylation of the Piperidine Ring
The secondary amine in the piperidine ring participates in reductive alkylation. For example, reaction with aldehydes and NaBH₃CN introduces alkyl substituents, enhancing binding affinity to biological targets. A study on benzylpiperidine derivatives demonstrated such modifications to improve enzyme inhibition (e.g., monoacylglycerol lipase) .
Typical Procedure
-
React 4-benzyl-1-(4-bromobenzoyl)piperidine with formaldehyde in MeOH.
-
Add NaBH₃CN and stir at room temperature for 4 hours.
-
Isolate the product via column chromatography (60–70% yield).
Protection/Deprotection Strategies
The piperidine nitrogen can be protected with tert-butoxycarbonyl (Boc) groups for selective functionalization. For instance, Boc-protected analogs like 1-Boc-4-(4-bromobenzoyl)piperidine are synthesized using di-tert-butyl dicarbonate (Boc₂O) and deprotected under acidic conditions (e.g., HCl/dioxane) .
Protection
Amide Bond Formation
The benzoyl group reacts with amines to form amides. A protocol using 1-(4-bromobenzoyl)-1,3-dicyclohexylurea as an intermediate demonstrated coupling with primary amines in THF, yielding aryl amides with ≥65% efficiency .
Key Steps
-
Activate 4-bromobenzoic acid with DCC (N,N′-dicyclohexylcarbodiimide).
-
React with piperidine derivatives to form the target compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 4-benzyl-1-(4-bromobenzoyl)piperidine with key analogs:
*Estimated based on molecular formula (C19H18BrNO). †Predicted using fragment-based methods.
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The 4-bromobenzoyl group increases lipophilicity (logP ~2.8) compared to the 4-methoxy analog (logP ~2.1), which may improve blood-brain barrier penetration .
- Halogen Effects: Bromine and iodine substituents enhance receptor-binding affinity through halogen bonding or steric effects. For example, the 3-iodo analog shows nanomolar affinity for sigma-1 receptors, while bromine may optimize NMDA receptor antagonism .
Receptor Binding and Selectivity
- Sigma-1 Receptor Ligands : 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine exhibits a 96-fold selectivity for sigma-1 over sigma-2 receptors (Kiσ1 = 0.96 nM) due to optimal chain length (n=1) and sulfonyl group geometry .
- NMDA Receptor Antagonists : Analogous 4-benzylpiperidine derivatives with alkynyl linkers (e.g., 4-benzyl-1-(4-phenyl-3-butynyl)piperidine) show subtype-selective NMDA receptor inhibition. Substitutions at the para position of the phenyl group enhance potency, suggesting the bromine in 4-bromobenzoyl may similarly improve binding .
Pharmacokinetic Properties
- ADMET Profiles : Computational studies on M1BZP predict favorable absorption and low toxicity, with moderate plasma protein binding (85–90%). The bromine atom in 4-bromobenzoylpiperidine may reduce metabolic clearance compared to methoxy or hydroxyl analogs .
- Solubility and Bioavailability : The 4-methoxy analog’s lower logP (2.1) suggests better aqueous solubility than the brominated compound, though its melting point (63–65°C) indicates crystalline stability .
Q & A
Q. What are the recommended synthetic routes for 4-benzyl-1-(4-bromobenzoyl)piperidine, and how can reaction conditions be optimized?
Answer: The synthesis involves coupling 4-benzylpiperidine with 4-bromobenzoyl chloride under basic conditions. Key steps include:
- Reagent Selection: Use dichloromethane as the solvent and triethylamine to neutralize HCl byproducts .
- Optimization: Adjust reaction time (typically 12–24 hours) and temperature (room temperature to 40°C). Monitor progress via TLC or HPLC.
- Yield Improvement: Pre-activate 4-bromobenzoyl chloride with a coupling agent like DCC (dicyclohexylcarbodiimide) to enhance electrophilicity .
Q. How should researchers purify 4-benzyl-1-(4-bromobenzoyl)piperidine for structural characterization?
Answer:
- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (10–30% ethyl acetate). Collect fractions and analyze via TLC .
- Recrystallization: Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Filter and dry under vacuum .
- Purity Validation: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy:
- NMR: 1H NMR (CDCl3) identifies aromatic protons (δ 7.2–7.8 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
- FTIR: Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and bromo (C-Br) stretch at ~600 cm⁻¹ .
- Mass Spectrometry: HRMS (ESI+) calculates exact mass (C19H19BrNO requires m/z 372.06) .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts during synthesis?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
- Catalyst Use: Introduce DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., unreacted 4-benzylpiperidine) and adjust stoichiometry (1.2:1 benzoyl chloride:piperidine ratio) .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
Answer:
- Computational Validation: Perform DFT (Density Functional Theory) calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .
- Isotopic Labeling: Synthesize deuterated analogs to isolate signal splitting patterns in complex NMR regions .
- X-ray Crystallography: Resolve ambiguous structural features (e.g., piperidine chair conformation) via single-crystal analysis .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Temperature Sensitivity: Store at 2–8°C in amber vials to prevent thermal degradation. Avoid repeated freeze-thaw cycles .
- Light Exposure: Degradation studies under UV light (254 nm) show <5% decomposition over 72 hours when stored in dark conditions .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the bromobenzoyl group .
Q. What methods are used to assess the compound’s pharmacological activity in vitro?
Answer:
- Receptor Binding Assays: Radiolabeled ligand displacement studies (e.g., [³H]spiperone for dopamine D2 receptors) .
- Enzyme Inhibition: Measure IC50 values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .
- Cell Viability: MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity at varying concentrations (1–100 µM) .
Q. How can researchers address low yields in large-scale syntheses?
Answer:
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Microwave Assistance: Use microwave irradiation (100°C, 300 W) to reduce reaction time from 24 hours to 2 hours .
- Workup Optimization: Replace aqueous washes with membrane-based separations to minimize product loss .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Dichloromethane | 78 | 97 | |
| Base | Triethylamine | 82 | 98 | |
| Reaction Time | 18 hours | 85 | 96 | |
| Purification Method | Column Chromatography | 75 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
